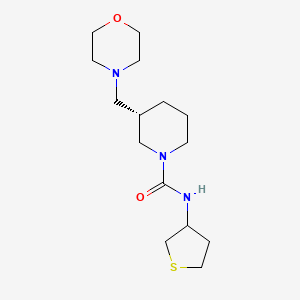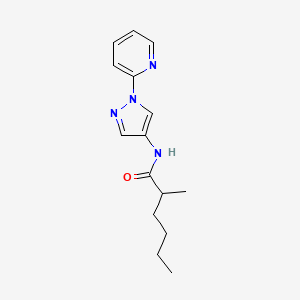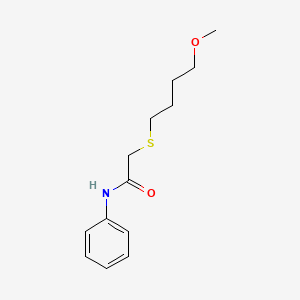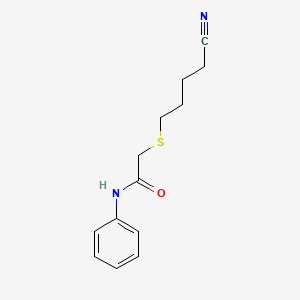![molecular formula C15H28N2O2S B6708305 1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708305.png)
1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[45]decan-4-yl)urea is a synthetic compound that features a unique spirocyclic structure
Preparation Methods
The synthesis of 1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea can be achieved through a multi-step process. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction to form the oxaspirocyclic core . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes . Industrial production methods may involve optimization of reaction conditions to improve yield and selectivity.
Chemical Reactions Analysis
1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea include other spirocyclic ureas and oxaspiro compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2S/c1-20-12-3-2-9-16-14(18)17-13-5-4-6-15(13)7-10-19-11-8-15/h13H,2-12H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPDFXWREVFVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCNC(=O)NC1CCCC12CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea](/img/structure/B6708225.png)
![N-[3-[1-(3-ethylsulfanylpropylcarbamoylamino)ethyl]phenyl]acetamide](/img/structure/B6708226.png)
![2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide](/img/structure/B6708245.png)

![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]urea](/img/structure/B6708250.png)
![1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708254.png)
![3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide](/img/structure/B6708256.png)

![methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate](/img/structure/B6708268.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6708285.png)
![3-methylsulfonyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6708290.png)


